Brepocitinib
説明
Brepocitinib, also known as PF-06700841, is a potential first-in-class dual, selective inhibitor of TYK2 and JAK1 . It is being developed by Priovant Therapeutics, a joint venture between Roivant Sciences and Pfizer . The drug is being investigated for the treatment of severe autoimmune diseases with few approved therapies . It is currently being evaluated in two ongoing registrational programs .
Physical And Chemical Properties Analysis
Brepocitinib is a weak base of molecular weight 389.4 with a measured log P of 1.8 and pKa of 6.1 . It is a small-molecule TYK2/JAK1 inhibitor being investigated for the treatment of several autoimmune diseases .
科学的研究の応用
Dermatomyositis
Scientific Field
Application Summary
Brepocitinib is being developed as a potential treatment for dermatomyositis, a rare and severe autoimmune disease . It is a dual, selective inhibitor of TYK2 and JAK1, which are key components in the signaling pathways of various cytokines involved in inflammation and immune response .
Methods of Application
Brepocitinib is administered orally. A single registrational Phase 3 trial evaluating oral brepocitinib in dermatomyositis was initiated .
Results/Outcomes
The results of the Phase 3 trial are not yet available. However, in all five placebo-controlled studies completed to date, oral brepocitinib generated statistically significant and clinically meaningful results .
Systemic Lupus Erythematosus (SLE)
Scientific Field
Application Summary
Brepocitinib is being studied as a potential treatment for SLE, a chronic autoimmune disease that can affect various parts of the body .
Methods of Application
Brepocitinib is administered orally. An ongoing Phase 2b study in SLE, designed to serve as one of two registrational studies, is currently underway .
Results/Outcomes
The results of the Phase 2b study are expected to be available in the second half of 2023 .
Chronic Plaque Psoriasis
Application Summary
Brepocitinib is being studied as a potential treatment for chronic plaque psoriasis, an inflammatory skin disease . It is a tyrosine kinase 2/JAK1 inhibitor that can target the signaling of multiple cytokines involved in the pathogenesis of plaque psoriasis .
Methods of Application
Brepocitinib is administered topically. In a phase IIb multicentre randomized double-blind study, participants received one of eight treatments for 12 weeks: brepocitinib 0.1% once daily, 0.3% once or twice daily, 1.0% once or twice daily, 3.0% once daily, or vehicle once or twice daily .
Results/Outcomes
Topical brepocitinib did not result in statistically significant changes compared with respective vehicle controls in the primary or key secondary efficacy endpoints for any dose group . However, from week 8, change from baseline in Psoriasis Area and Severity Index (PASI) score separated from vehicle in all brepocitinib twice daily groups . Brepocitinib was well tolerated, with adverse events (AEs) occurring at similar rates across groups .
Atopic Dermatitis
Application Summary
Brepocitinib is being studied as a potential treatment for mild-to-moderate atopic dermatitis . It is a tyrosine kinase 2/JAK1 inhibitor that can target the signaling of multiple cytokines involved in the pathogenesis of atopic dermatitis .
Methods of Application
Brepocitinib is administered topically .
Results/Outcomes
Topical brepocitinib can provide rapid, effective symptom reduction, and could offer a novel alternative to current topical treatments for mild-to-moderate atopic dermatitis .
将来の方向性
Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .
特性
IUPAC Name |
[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWBRTXGQRBBHG-MJBXVCDLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brepocitinib | |
CAS RN |
1883299-62-4 | |
Record name | Brepocitinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PF-06700841 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15003 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | BREPOCITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。